3-Propylpiperidine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

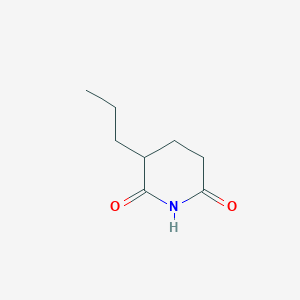

3-Propylpiperidine-2,6-dione is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 . It is used for research purposes .

Synthesis Analysis

A simple and efficient method for the synthesis of piperidine-2,6-dione, which could be a similar process for this compound, involves the use of abundant acetates and acrylamides using potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .

Chemical Reactions Analysis

Piperidine-2,6-diones, such as this compound, are privileged heterocyclic scaffolds frequently found in numerous drugs. They serve as valuable and versatile synthetic intermediates in organic synthesis .

Applications De Recherche Scientifique

Aromatase Inhibition

3-Propylpiperidine-2,6-dione and its analogues have been extensively researched for their role in inhibiting aromatase, an enzyme that plays a crucial role in estrogen synthesis. Studies have demonstrated that certain analogues of this compound, such as 3-ethyl-3-(4-pyridyl)-piperidine-2,6-dione, exhibit strong competitive inhibition of aromatase. This property makes these compounds potential candidates for treating estrogen-dependent diseases like mammary tumors (Foster et al., 1985).

Synthesis of Organic Substrates

3-Ylidenepiperazine-2,5-diones, a category that includes this compound, are useful in synthesizing natural products and analogues. These compounds, being cyclic dipeptides, display reactivity to various additions, such as electrophiles and nucleophiles, which is essential in creating diverse organic molecules. Their ability to transform into α-amino or α-keto acid derivatives after ring cleavage further enhances their utility in organic synthesis (Liebscher & Jin, 1999).

Antiviral and Antimicrobial Potential

Research on alkyl derivatives of 3-phenylpiperidine-2,6-dione, a related compound, has shown moderate protection against certain viruses like CVB-2 and HSV-1. This implies a potential antiviral application for similar derivatives of this compound. Additionally, these derivatives have been tested for antibacterial and antifungal activities, indicating a broader scope in antimicrobial research (Bielenica et al., 2011).

Environmental Applications

A study focusing on the environmentally friendly synthesis of 3-cyanopiperidin-2,6-diones, a group including this compound, highlights the importance of these compounds in eco-friendly chemical processes. The one-pot synthesis approach developed for these compounds emphasizes their role in sustainable chemistry (Paprocki et al., 2019).

Synthesis of Anticonvulsant Agents

Compounds like 3,5-diarylpiperidin-2,6-diones, which can be derived from this compound, have been synthesized and evaluated for their anticonvulsant activities. This suggests potential applications of this compound in the development of new therapeutic agents for epilepsy and related disorders (Babu, Pitchumani, & Ramesh, 2012).

Mécanisme D'action

Target of Action

3-Propylpiperidine-2,6-dione, also known as a piperidine-2,6-dione derivative, primarily targets the Widely Interspaced Zinc Finger Motifs (WIZ) protein . The WIZ protein plays a crucial role in gene expression and regulation.

Mode of Action

The compound interacts with its target, the WIZ protein, by reducing its expression levels . This interaction results in the induction of fetal hemoglobin (HbF) protein expression levels , which is beneficial for certain blood disorders.

Biochemical Pathways

The affected biochemical pathway involves the induction of fetal hemoglobin (HbF) . This induction is known to alleviate symptoms in patients with sickle cell disease and β-thalassemia . The compound’s action on the WIZ protein leads to a decrease in its expression levels, thereby increasing HbF protein expression levels .

Result of Action

The molecular and cellular effects of this compound’s action involve the reduction of WIZ protein expression levels and the induction of HbF protein expression levels . These changes can lead to the alleviation of symptoms in patients with sickle cell disease and β-thalassemia .

Orientations Futures

Piperidine derivatives, including 3-Propylpiperidine-2,6-dione, have significant potential in drug discovery due to their presence in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

3-propylpiperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-3-6-4-5-7(10)9-8(6)11/h6H,2-5H2,1H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKNKVHSXORHEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(=O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2398819.png)

![3-(4-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2398820.png)

![N-{3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl}benzamide](/img/structure/B2398821.png)

![3-(Propan-2-yl)-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2398823.png)

![5-bromo-2-{[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2398827.png)

![3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile](/img/structure/B2398833.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2398841.png)